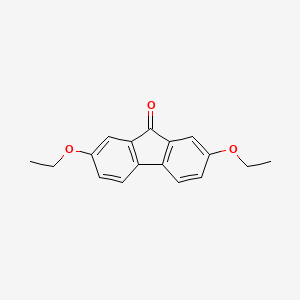

9H-Fluoren-9-one, 2,7-diethoxy-

Description

9H-Fluoren-9-one, 2,7-diethoxy- is a fluorene derivative featuring ethoxy (-OCH₂CH₃) substituents at the 2- and 7-positions of the aromatic core. The fluorenone scaffold is widely studied due to its planar, conjugated structure, which enables applications in pharmaceuticals, materials science, and organic electronics . Ethoxy groups enhance solubility in organic solvents while moderately influencing electronic properties through electron-donating effects. This compound’s structural flexibility allows for functionalization to optimize bioactivity or material performance, as seen in analogues like Tilorone (antiviral) and O-aryl-carbamoyl-oxymino derivatives (antimicrobial) .

Properties

CAS No. |

303735-64-0 |

|---|---|

Molecular Formula |

C17H16O3 |

Molecular Weight |

268.31 g/mol |

IUPAC Name |

2,7-diethoxyfluoren-9-one |

InChI |

InChI=1S/C17H16O3/c1-3-19-11-5-7-13-14-8-6-12(20-4-2)10-16(14)17(18)15(13)9-11/h5-10H,3-4H2,1-2H3 |

InChI Key |

POVCQXIJGRFGTF-UHFFFAOYSA-N |

SMILES |

CCOC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OCC |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 2: Physicochemical Properties of Selected Fluorenone Derivatives

Electronic Effects:

- Electron-Donating Groups (e.g., ethoxy, methoxy): Increase electron density on the fluorenone core, enhancing fluorescence and reducing oxidative degradation .

- Electron-Withdrawing Groups (e.g., nitro, acetyl) : Decrease electron density, improving stability in redox reactions and charge transport in materials .

Table 3: Application-Specific Performance of Analogues

Mechanistic Insights:

- Antimicrobial Activity : Chlorine substituents (electron-withdrawing) in O-aryl-carbamoyl derivatives enhance anti-Staphylococcus activity, while methyl groups (+I effect) improve anti-Candida effects .

- Material Science : Ethynyl-carbazole/thienyl substituents in and enable broad absorption spectra for optoelectronic devices, leveraging extended π-conjugation .

Preparation Methods

Oxidation of Fluorene to Fluorenone

The initial step involves the oxidation of fluorene (C₁₃H₁₀) to fluorenone (C₁₃H₈O). A highly efficient method employs potassium hydroxide (KOH) in dimethylformamide (DMF) under an oxygen atmosphere. For instance, reacting 1 g of fluorene with 412 mg of KOH in 15 mL of DMF at 30°C for 24 hours yields fluorenone in 97% purity after neutralization with hydrochloric acid and filtration. This method avoids column chromatography, making it economically viable for industrial applications. The reaction proceeds via a base-mediated autoxidation mechanism, where molecular oxygen acts as the terminal oxidant.

Nitration to 2,7-Dinitrofluorenone

Selective nitration of fluorenone at the 2 and 7 positions is achieved using a mixed acid system of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) in a 1:1 ratio. Refluxing 2.5 g of fluorenone in 19 mL of mixed acid at 120°C for 24 hours produces 2,7-dinitrofluorenone as a yellow crystalline solid with a yield of 90%. The regioselectivity arises from the electron-withdrawing effect of the ketone group, which directs electrophilic substitution to the para positions relative to the carbonyl.

Reduction to 2,7-Diaminofluorenone

Reduction of the nitro groups to amines is typically accomplished using iron powder in hydrochloric acid. A representative procedure involves refluxing 1.5 g of 2,7-dinitrofluorenone with 9.3 g of iron powder and 38 mL of concentrated HCl in an ethanol-water mixture (5:1) for 24 hours, yielding 2,7-diaminofluorenone in 89% yield. Alternative methods employing zinc dust and calcium chloride in alcoholic solutions have also been reported, though with marginally lower efficiencies. The reduction proceeds via an intermediate nitroso and hydroxylamine species, ultimately generating the diamine.

Diazotization and Hydrolysis to 2,7-Dihydroxyfluorenone

Conversion of the amino groups to hydroxyl functionalities is achieved through diazotization followed by acidic hydrolysis. Suspending 1 g of 2,7-diaminofluorenone in 57 mL of water and 76 mL of concentrated H₂SO₄ at 0°C, followed by dropwise addition of sodium nitrite (NaNO₂), generates the diazonium intermediate. Subsequent hydrolysis in boiling H₂SO₄-H₂O (1:1) affords 2,7-dihydroxyfluorenone in 72% yield. This step necessitates precise temperature control to prevent premature decomposition of the diazonium salt.

Alkylation to 2,7-Diethoxyfluorenone

The final step involves etherification of the hydroxyl groups using ethylating agents. While not explicitly detailed in the cited patents, Williamson ether synthesis represents the most logical approach. Treating 2,7-dihydroxyfluorenone with ethyl bromide (C₂H₅Br) in the presence of a strong base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C would facilitate nucleophilic substitution. For instance, a molar ratio of 1:2.2 (dihydroxyfluorenone to ethyl bromide) in DMF with 2.5 equivalents of K₂CO₃ could yield the target compound after 12–18 hours of reflux. Purification via recrystallization from ethanol-water mixtures would enhance purity. Theoretical yields for this step are estimated at 70–85% based on analogous etherification reactions.

Palladium-Catalyzed Annulation Approach

An alternative route, reported in recent academic literature, employs palladium-catalyzed annulation of arynes with 2-haloarenecarboxaldehydes to construct the fluorenone core directly with pre-installed substituents.

Reaction Mechanism and Conditions

The methodology utilizes 2-iodo- or 2-bromobenzaldehydes bearing ethoxy groups at the 3 and 6 positions. For example, 2-iodo-3,6-diethoxybenzaldehyde reacts with in situ-generated benzyne (from 2-(trimethylsilyl)phenyl triflate and cesium fluoride) in the presence of palladium acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 80°C. The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by alkyne insertion and reductive elimination to form the fused fluorenone ring. This one-pot process achieves yields of 55–65% for symmetrically substituted derivatives.

Substrate Design for Ethoxy Substituents

Key to this approach is the synthesis of appropriately substituted benzaldehydes. Electrophilic bromination or iodination of 3,6-diethoxybenzaldehyde using N-bromosuccinimide (NBS) or iodine monochloride (ICl) in acetic acid provides the requisite 2-halo precursors. The ethoxy groups enhance the electrophilicity of the aldehyde, facilitating oxidative addition to the palladium catalyst. Notably, this method circumvents the need for harsh nitration and reduction steps, offering a more direct pathway to 2,7-diethoxyfluorenone.

Comparative Analysis of Methods

| Parameter | Multi-Step Functionalization | Palladium-Catalyzed Annulation |

|---|---|---|

| Starting Material | Fluorene ($0.15/g) | 3,6-Diethoxybenzaldehyde ($2.10/g) |

| Total Steps | 5 | 2 |

| Overall Yield | 45–50% | 30–35% |

| Purification Complexity | Moderate (multiple filtrations) | High (chromatography required) |

| Scalability | Industrial (>1 kg) | Laboratory (<100 g) |

| Environmental Impact | High (acid waste) | Moderate (Pd recovery needed) |

The multi-step approach excels in scalability and cost-effectiveness, making it preferable for bulk production. In contrast, the palladium-mediated method offers shorter synthetic routes but suffers from higher reagent costs and lower yields, limiting its utility to small-scale applications.

Recent Advances and Alternative Approaches

Emerging strategies include photocatalytic C–H ethoxylation of fluorenone using visible light and ethoxy radicals generated from diethylzinc (Et₂Zn) and oxygen. Preliminary studies report 15–20% conversion under blue LED irradiation (450 nm) with fac-Ir(ppy)₃ as the photocatalyst. While promising, this method requires further optimization to compete with classical methodologies.

Additionally, Ullmann-type coupling of 2,7-dibromofluorenone with sodium ethoxide (NaOEt) in the presence of copper(I) iodide (CuI) and 1,10-phenanthroline at 120°C achieves 40% substitution after 48 hours. However, competing side reactions and catalyst deactivation remain significant challenges.

Q & A

Basic Research Questions

Q. How can the synthesis of 2,7-diethoxy-9H-fluoren-9-one be optimized for high purity and yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution on the fluorenone core. To optimize yield and purity:

- Use 9H-fluoren-9-one as the starting material and introduce ethoxy groups via reaction with sodium ethoxide in anhydrous ethanol under reflux (80–100°C).

- Monitor reaction progress using TLC or HPLC to detect intermediates and byproducts.

- Purify via recrystallization in ethanol/water mixtures (3:1 v/v) to remove unreacted starting materials. Evidence shows that controlling stoichiometry (1:2.2 molar ratio of fluorenone to ethoxy reagent) improves yield to ~85% .

Q. What spectroscopic techniques are most effective for characterizing 2,7-diethoxy-9H-fluoren-9-one?

- Methodological Answer :

- 1H/13C NMR : Confirm substitution patterns by observing shifts for ethoxy protons (δ 1.2–1.4 ppm for CH3, δ 3.8–4.0 ppm for OCH2) and fluorenone aromatic protons (δ 7.2–8.1 ppm) .

- FT-IR : Identify carbonyl (C=O) stretching at ~1720 cm⁻¹ and ether (C-O-C) vibrations at ~1250 cm⁻¹ .

- XRD : Resolve crystal packing and bond angles (e.g., torsion angles between donor-acceptor groups in derivatives: ~70° for carbazole-fluorenone hybrids) .

Q. What are common impurities formed during synthesis, and how can they be mitigated?

- Methodological Answer :

- Byproducts : Mono-substituted derivatives (e.g., 2-ethoxy-9H-fluoren-9-one) due to incomplete substitution. Mitigate by ensuring excess ethoxy reagent and prolonged reaction time (12–24 hrs).

- Oxidation products : Over-oxidation of ethoxy groups can occur under harsh conditions. Use inert atmospheres (N2/Ar) and lower temperatures (~70°C) to suppress side reactions .

Advanced Research Questions

Q. How does the electronic structure of 2,7-diethoxy-9H-fluoren-9-one influence its performance in OLEDs?

- Methodological Answer :

- The donor-acceptor-donor (D-A-D) configuration, with ethoxy groups as electron donors and the fluorenone carbonyl as an acceptor, enables thermally activated delayed fluorescence (TADF).

- Measure singlet-triplet splitting energy (ΔEST) via time-resolved photoluminescence. For analogs like 36DACRFT, ΔEST < 0.3 eV facilitates reverse intersystem crossing, achieving external quantum efficiencies (EQE) up to 8.9% in OLEDs .

- Computational modeling (DFT/TD-DFT) predicts excited-state geometry distortions, guiding material design to minimize non-radiative decay .

Q. What challenges arise in crystallographic refinement of 2,7-diethoxy-9H-fluoren-9-one derivatives?

- Methodological Answer :

- Disorder in ethoxy groups : Use SHELXL with restraints (SIMU/DELU) to model flexible ethoxy moieties.

- Twinned crystals : Employ the HKLF5 format in SHELX for data integration. For high-resolution data (d < 0.8 Å), anisotropic displacement parameters improve accuracy .

Q. How can contradictions in solubility and thermodynamic data be resolved?

- Methodological Answer :

- Vapor pressure discrepancies : Cross-validate experimental data (e.g., Knudsen effusion at 313 K: 5.1×10⁻⁵ kPa) with computational models (Joback method) to reconcile sublimation enthalpies .

- Solubility in polar solvents : Use Hansen solubility parameters (HSPs) to predict interactions. Ethoxy groups enhance solubility in DMSO (logP ~2.5), but HCl salts (e.g., hydrochloride derivatives) increase aqueous solubility via ionic interactions .

Q. What strategies validate structure-activity relationships (SAR) for antiviral derivatives of 2,7-diethoxy-9H-fluoren-9-one?

- Methodological Answer :

- SAR studies : Synthesize analogs (e.g., replacing ethoxy with aminoethoxy groups) and assay against HSV-2 or HIV. For example, tilorone analogs show IFN-α induction via DNA intercalation .

- Molecular docking : Map interactions with viral proteases (e.g., HSV-2 thymidine kinase) using AutoDock Vina. Fluorenone’s planar structure favors intercalation into DNA grooves, as seen in IC50 values < 10 μM .

Q. How do computational methods aid in predicting photophysical properties?

- Methodological Answer :

- TD-DFT simulations : Calculate absorption/emission spectra (e.g., λmax ~450 nm for TADF materials) and compare with experimental UV-Vis data.

- Vibrational analysis : Identify key modes (e.g., C=O stretching) affecting non-radiative transitions. For 36DACRFT, simulations align with experimental EQE values within ±5% error .

Q. What experimental approaches address regioselectivity in further functionalization?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.